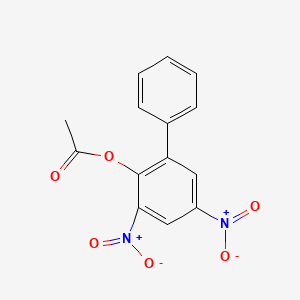![molecular formula C20H13NS B14749919 13H-dibenzo[b,i]phenothiazine CAS No. 258-78-6](/img/structure/B14749919.png)
13H-dibenzo[b,i]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13H-dibenzo[b,i]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes two benzene rings fused to a thiazine ring. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their intriguing chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13H-dibenzo[b,i]phenothiazine typically involves the fusion of benzene rings with a thiazine ring. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the oxidative coupling of amines under visible-light irradiation, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient photocatalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 13H-dibenzo[b,i]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the electron-rich nature of the sulphur and nitrogen heteroatoms in the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulphur atoms, with reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted phenothiazines, which can have different functional groups attached to the core structure .
Scientific Research Applications
13H-dibenzo[b,i]phenothiazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13H-dibenzo[b,i]phenothiazine involves its interaction with molecular targets through its electron-rich sulphur and nitrogen atoms. These interactions can lead to various effects, such as the generation of reactive oxygen species in photoredox reactions or the stabilization of charge carriers in optoelectronic applications .
Comparison with Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
Benzo[b]phenothiazine: A similar compound with one benzene ring fused to the thiazine ring.
Naphtho[2,3-b]phenothiazine: Another extended phenothiazine with a naphthalene ring fused to the thiazine ring.
Uniqueness: 13H-dibenzo[b,i]phenothiazine stands out due to its extended conjugation length, which enhances its photophysical and redox properties. This makes it particularly effective in applications requiring strong excited-state reduction potential and efficient photocatalytic performance .
Properties
CAS No. |
258-78-6 |
|---|---|
Molecular Formula |
C20H13NS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-thia-13-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-11-19-17(9-13(15)5-1)21-18-10-14-6-2-4-8-16(14)12-20(18)22-19/h1-12,21H |
InChI Key |
YWQCUOPMWQPZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



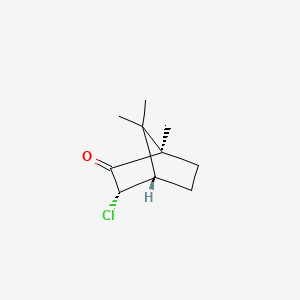


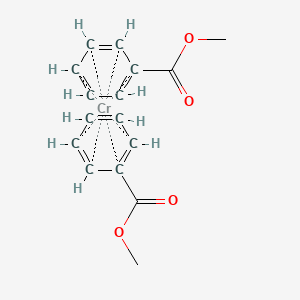

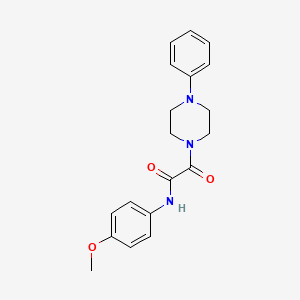
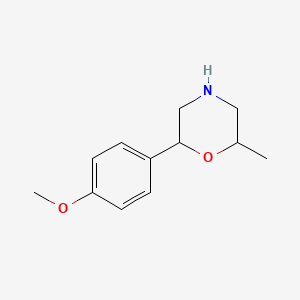

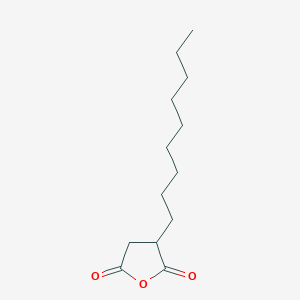
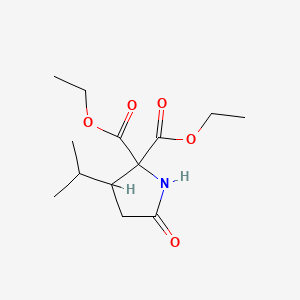
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)
